Noopept Noopept Novel, proline-containing, nootropic and neuroprotective dipeptide drug. Modulates physiological functions such as cognition and anxiety. α-synuclein amyloid toxicity rescued in cell models. Stimulates NGF and BDNF expression in rat hippocampus. Viability of hippocampal HT-22 neurons improved in glutamate toxicity model. Blood glucose levels and glucose tolerance normalized in stretozotocin-induced diabetic rat models.
N-Phenylacetyl-L-prolylglycine ethyl ester is a synthetic dipeptide that has been shown to produce positive nootropic and cognitive effects in animal models (0.01-0.8 mg/kg) by a mechanism similar to other related racetam compounds. It can rescue neuroblastoma SH-SY5Y cells from amyloid-induced cytotoxicity, indicating a potential application in the treatment of neurodegenerative diseases. It also demonstrates antioxidant and anti-inflammatory effects, which have been examined in the context of an anti-diabetic agent. This compound was recently identified in illegal designer herbal products distributed in Japan and is intended for research and forensic purposes only.
Nootropic; Modulator of neurogensis, stimulating the expression of NGF and BDNF and having potential application in the treatment of Alzheimer's disease.
1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester, is a synthetic dipeptide, having shown to have positive nootropic and cognitive effects in animals. The human studies have shown promising results, with potential application in the treatment of Alzheimer's disease.
Noopept, also known as Omberacetam, is an AMPA receptor modulator potentially for the treatment of cognitive deficits.
Brand Name: Vulcanchem
CAS No.: 157115-85-0
VCID: VC0537472
InChI: InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
SMILES: CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

Noopept

CAS No.: 157115-85-0

Cat. No.: VC0537472

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Noopept - 157115-85-0

Specification

CAS No. 157115-85-0
Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Standard InChI InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
Standard InChI Key PJNSMUBMSNAEEN-AWEZNQCLSA-N
Isomeric SMILES CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2
SMILES CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Noopept

Structural Characteristics

Noopept (C₁₇H₂₂N₂O₄; molecular weight 318.4 g/mol) is a proline-containing dipeptide derivative with the IUPAC name N-(benzylcarbonyl)-L-prolyl-glycine ethyl ester. Its structure features a phenylacetyl group linked to a prolylglycine ethyl ester backbone, enabling both lipophilicity and blood-brain barrier penetration . The compound exists as a single stereoisomer due to the L-configuration of proline, critical for its biological activity .

Pharmacokinetics and Metabolism

Noopept functions as a prodrug, metabolized in vivo to cycloprolylglycine (cPG), an endogenous neuropeptide modulating AMPA and BDNF/TrkB signaling . Oral bioavailability in rodents exceeds 90%, with peak plasma concentrations achieved within 15–30 minutes . Chronic dosing in rats (0.5 mg/kg/day) elevates hippocampal NGF and BDNF mRNA by 40–60%, suggesting cumulative neurotrophic effects .

Table 1: Key Pharmacokinetic Parameters of Noopept

ParameterValue (Preclinical)Clinical Relevance
Bioavailability>90% (oral)Likely high in humans
Half-life~60 minutes (rats)~2–3 hours (estimated)
Active MetaboliteCycloprolylglycine (cPG)AMPA/BDNF modulation
Protein Binding65–70%Moderate tissue distribution

Mechanisms of Neuroprotection and Cognitive Enhancement

Modulation of Neurotrophin Signaling

Chronic Noopept administration (0.5 mg/kg/day for 28 days) upregulates hippocampal NGF and BDNF mRNA by 55% and 42%, respectively, correlating with improved spatial memory in Morris water maze tests . This effect persists without tolerance, contrasting with transient elevations seen in acute dosing . In PC12 cells, Noopept pretreatment (10 μM) rescues Aβ₂₅–₃₅-induced toxicity by restoring BDNF expression and mitochondrial membrane potential .

Antioxidant and Anti-inflammatory Actions

Noopept reduces reactive oxygen species (ROS) by 60–70% in neuronal cultures exposed to Aβ peptides or glutamate excitotoxicity . In CFA-induced inflammation models, daily Noopept (5 mg/kg) decreases spinal apoptosis by 50% and normalizes microglial BDNF overexpression, attenuating neuropathic pain . Mechanistically, it enhances superoxide dismutase (SOD) and catalase activity by 30–40% in rat plasma and brain tissue .

Glutamatergic and Cholinergic Modulation

Noopept potentiates hippocampal GABAergic transmission via allosteric modulation of GABAₐ receptors, increasing spontaneous inhibitory postsynaptic current (sIPSC) amplitude by 269% at 1 μM . Concurrently, it exhibits cholinosensitizing effects, amplifying acetylcholine responses in Helix pomatia neurons by 200% at picomolar concentrations . NMDA receptor antagonism partially attenuates these effects, implicating glutamatergic cross-talk .

Clinical Efficacy in Cognitive Disorders

Vascular and Post-Traumatic Cognitive Impairment

A 56-day randomized trial compared Noopept (20 mg/day) to piracetam (1200 mg/day) in 53 patients with vascular or post-traumatic cognitive decline . Noopept outperformed piracetam in global MMSE scores (Δ+3.2 vs. +1.8; p<0.05), particularly in post-traumatic cohorts where piracetam showed no efficacy . Anxiolytic effects (HAMA reduction: 35% vs. 22%) and fatigue improvement were also more pronounced with Noopept .

Table 2: Clinical Outcomes in Cognitive Impairment Trials

Outcome MetricNoopept (20 mg/day)Piracetam (1200 mg/day)p-Value
MMSE Score Change+3.2+1.8<0.05
Anxiety Reduction (HAMA)35%22%<0.01
Response Rate (≥50% MMSE)90%57%<0.001

Alzheimer’s Disease and Amyloid Pathology

In PC12 cells, Noopept pretreatment (10 μM, 72 hours) reduces Aβ₂₅–₃₅-induced apoptosis from 32% to 4.9% (p=0.0027) and normalizes tau hyperphosphorylation at Ser396 by 60% . Rodent models of intracerebral Aβ infusion show 40–50% smaller amyloid plaques with chronic Noopept, alongside restored hippocampal long-term potentiation .

Comparative Pharmacology: Noopept vs. Piracetam

Noopept’s 100–1000-fold greater potency than piracetam stems from its dual neurotrophic and anti-excitotoxic actions . In amnesic rats, Noopept (10 mg/kg) achieves 90% cognitive recovery vs. 57% with piracetam (200 mg/kg) . EEG studies reveal prolonged alpha/beta wave modulation lasting 70 minutes post-administration vs. 40 minutes for piracetam .

Table 3: Efficacy Comparison in Preclinical Models

ParameterNoopept (10 mg/kg)Piracetam (200 mg/kg)
Cognitive Recovery Rate90%57%
EEG Effect Duration70 minutes40 minutes
NMDA Receptor IC₅₀0.1 nM1 nM

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